molecular formula C5H7BrN2O B15293743 2-Bromo-4-methyl-1H-imidazole-5-methanol

2-Bromo-4-methyl-1H-imidazole-5-methanol

Cat. No.: B15293743
M. Wt: 191.03 g/mol
InChI Key: BUCAWUCTVAPUNN-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1H-imidazole-5-methanol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-methanol typically involves the bromination of 4-methyl-1H-imidazole-5-methanol. One common method includes the addition of bromine (Br2) to a solution of 4-methyl-1H-imidazole-5-methanol in acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and washing with water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Major Products Formed

    Substitution Reactions: Products include 2-azido-4-methyl-1H-imidazole-5-methanol, 2-thiocyanato-4-methyl-1H-imidazole-5-methanol, and various alkylated derivatives.

    Oxidation Reactions: Products include 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid and 2-bromo-4-methyl-1H-imidazole-5-aldehyde.

    Reduction Reactions: Products include 2-bromo-4-methyl-1H-imidazoline-5-methanol.

Scientific Research Applications

2-Bromo-4-methyl-1H-imidazole-5-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-1H-imidazole-5-methanol is unique due to the presence of both bromine and hydroxymethyl groups, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its versatility in undergoing different types of chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

(2-bromo-5-methyl-1H-imidazol-4-yl)methanol

InChI

InChI=1S/C5H7BrN2O/c1-3-4(2-9)8-5(6)7-3/h9H,2H2,1H3,(H,7,8)

InChI Key

BUCAWUCTVAPUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)Br)CO

Origin of Product

United States

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